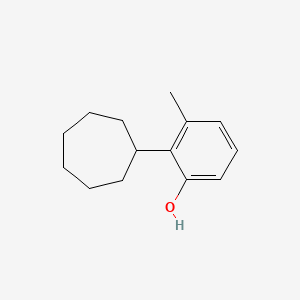
2-Cycloheptyl-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cycloheptyl-3-methylphenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a cycloheptyl group and a methyl group attached to the phenol ring, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptyl-3-methylphenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated phenol, reacts with a cycloheptyl group under basic conditions . The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The process might include steps like purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cycloheptyl-3-methylphenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form cycloheptyl-3-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Cycloheptyl-3-methylcyclohexanol.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cycloheptyl-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-Cycloheptyl-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound may act on enzymes or receptors, modulating their activity and leading to physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylphenol (m-Cresol): Similar in structure but lacks the cycloheptyl group.
2-Cycloheptylphenol: Similar but without the methyl group.
2-Methylphenol (o-Cresol): Similar but with the methyl group in a different position.
Uniqueness
2-Cycloheptyl-3-methylphenol is unique due to the presence of both the cycloheptyl and methyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
828288-73-9 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2-cycloheptyl-3-methylphenol |
InChI |
InChI=1S/C14H20O/c1-11-7-6-10-13(15)14(11)12-8-4-2-3-5-9-12/h6-7,10,12,15H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
FCJJXTQOMSWXHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


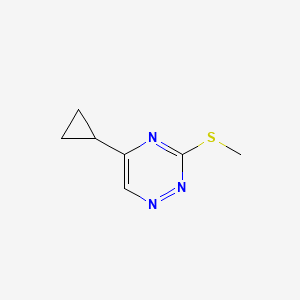
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)


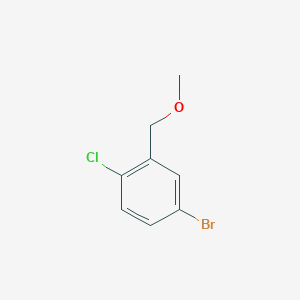
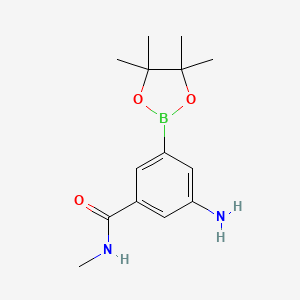
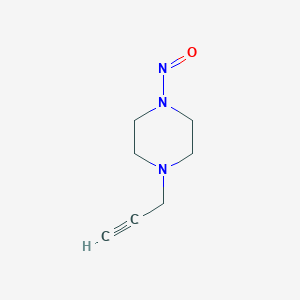
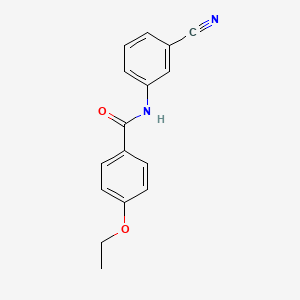
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
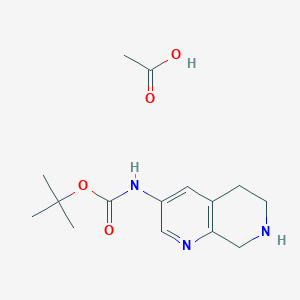
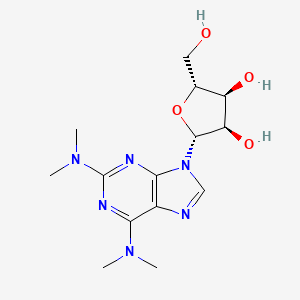
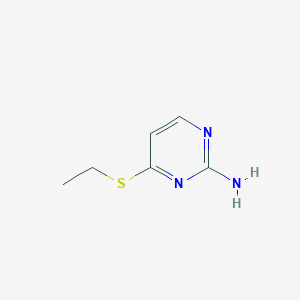

![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
